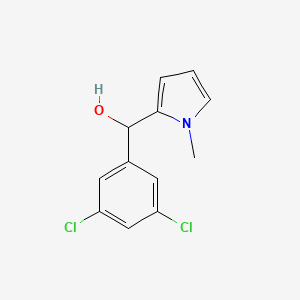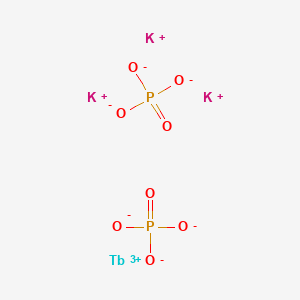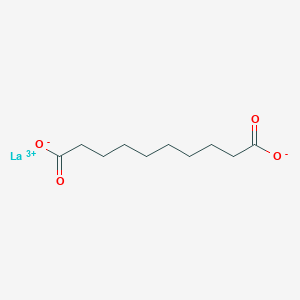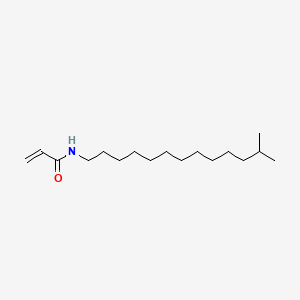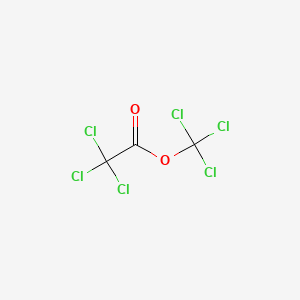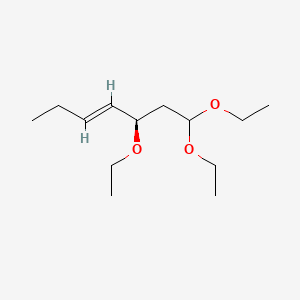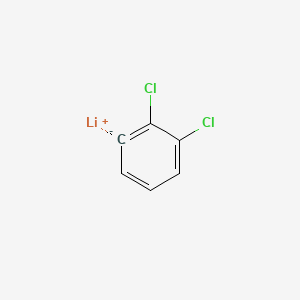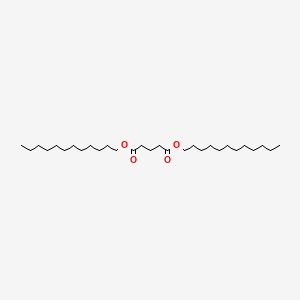
Aluminium heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium heptadecanoate is a chemical compound with the molecular formula C51H99AlO6. It is an aluminium salt of heptadecanoic acid, also known as margaric acid. This compound is part of a broader class of aluminium carboxylates, which are known for their diverse applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium heptadecanoate can be synthesized through the reaction of aluminium salts with heptadecanoic acid. One common method involves the reaction of aluminium chloride (AlCl3) with heptadecanoic acid in an organic solvent. The reaction typically proceeds as follows: [ \text{AlCl}3 + 3 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Al}(\text{C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of aluminium hydroxide or aluminium isopropoxide as starting materials. These compounds react with heptadecanoic acid under controlled conditions to yield this compound. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Aluminium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and heptadecanoic acid.
Reduction: It can be reduced to form aluminium metal and heptadecanoic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminium carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Carboxylic acids and their derivatives are used in substitution reactions.
Major Products:
Oxidation: Aluminium oxide (Al2O3) and heptadecanoic acid.
Reduction: Aluminium metal and heptadecanoic acid.
Substitution: Various aluminium carboxylates depending on the carboxylic acid used.
Scientific Research Applications
Aluminium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals.
Industry: It is used as a stabilizer in the production of plastics and as a lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of aluminium heptadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. It can form complexes with proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
- Magnesium heptadecanoate
- Strontium heptadecanoate
- Heptadecanoic acid, ammonium salt
Comparison: Aluminium heptadecanoate is unique due to its specific interactions with biomolecules and its stability under various conditions. Compared to magnesium and strontium heptadecanoates, it has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
94266-37-2 |
|---|---|
Molecular Formula |
C51H99AlO6 |
Molecular Weight |
835.3 g/mol |
IUPAC Name |
aluminum;heptadecanoate |
InChI |
InChI=1S/3C17H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h3*2-16H2,1H3,(H,18,19);/q;;;+3/p-3 |
InChI Key |
IVBDXIGKGSOAPT-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


